3-methylhept-2-en-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
419564-74-2 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(E)-3-methylhept-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-4-5-8(2)6-7-9/h6,9H,3-5,7H2,1-2H3/b8-6+ |
InChI Key |
IIFRHZRUHAELRO-SOFGYWHQSA-N |
Isomeric SMILES |
CCCC/C(=C/CO)/C |
Canonical SMILES |
CCCCC(=CCO)C |
Purity |
95 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Chemical Transformations of 3 Methylhept 2 En 1 Ol
Stereoselective Synthesis of 3-Methylhept-2-en-1-ol Isomers
Achieving stereocontrol is paramount in modern organic synthesis. For a molecule like this compound, this involves the selective formation of either the (E) or (Z) olefin geometry and, if a chiral variant is desired, controlling the absolute configuration of any stereocenters.
Chiral Pool Approaches and Derivations from Natural Precursors
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. Terpenoids and related natural products are common precursors for the synthesis of chiral allylic alcohols. For instance, derivatives of citronellal (B1669106) or other isoprenoid structures can serve as scaffolds. By employing a sequence of reactions including oxidation, reduction, and olefination, the carbon skeleton can be modified to yield a specific stereoisomer of this compound. The inherent chirality of the starting material is transferred through the synthetic sequence, obviating the need for an asymmetric catalyst in later steps.
Asymmetric Catalysis in Carbon-Carbon Bond Formation
Modern asymmetric catalysis provides powerful methods for constructing chiral centers with high enantioselectivity.
Asymmetric Grignard and Organolithium Additions: The addition of an organometallic reagent to a suitable α,β-unsaturated aldehyde, such as 3-methylhept-2-enal, in the presence of a chiral ligand can produce the corresponding chiral allylic alcohol. The chiral ligand coordinates to the metal center of the nucleophile, creating a chiral environment that directs the addition to one face of the aldehyde, resulting in an enantiomeric excess of one stereoisomer.
Organocuprate Additions: Asymmetric conjugate addition of organocuprate reagents to α,β-unsaturated esters or other carbonyl derivatives, followed by reduction, is another established route. For the synthesis of this compound, a strategy could involve the conjugate addition of a butylcuprate to an appropriate propargylic ester, followed by stereoselective reduction of the alkyne and ester functionalities.
Diastereoselective and Enantioselective Reduction Strategies
The reduction of the corresponding α,β-unsaturated aldehyde or ketone (3-methylhept-2-enal or 3-methylhept-2-enone) is a direct and common method for synthesizing allylic alcohols.
Metal-Catalyzed Reductions: Chiral transition metal complexes, often employing ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands, can catalyze the asymmetric hydrogenation of the carbonyl group. These methods are highly efficient and can provide access to enantiomerically enriched allylic alcohols. The choice of catalyst and reaction conditions dictates the stereochemical outcome.
Enzymatic Reductions: Biocatalysis offers an environmentally benign and highly selective alternative. Enzymes such as alcohol dehydrogenases (ADHs) and ene-reductases (ERs) can perform stereoselective reductions with exceptional precision. mdpi.com A two-step, one-pot multi-enzymatic procedure can be envisioned for the synthesis of specific stereoisomers of this compound. mdpi.com An ene-reductase would first reduce the carbon-carbon double bond of a precursor like 4-methylhept-4-en-3-one, followed by an alcohol dehydrogenase reducing the ketone to the desired alcohol, with each step controlling a specific stereocenter. mdpi.com
| Enzyme Class | Transformation | Stereochemical Control | Example Application (Analogous System) mdpi.com |
| Ene-Reductase (ER) | C=C double bond reduction | Creates stereocenter at C4 | Reduction of 4-methylhept-4-en-3-one to 4-methylheptan-3-one |
| Alcohol Dehydrogenase (ADH) | C=O carbonyl reduction | Creates stereocenter at C3 | Reduction of 4-methylheptan-3-one to 4-methylheptan-3-ol |
Multi-Component Coupling Reactions for Stereocontrolled Allylic Alcohol Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. rsc.org These reactions are prized for their atom economy and ability to rapidly build molecular complexity.
One-pot coupling methods have been developed for the synthesis of (Z)-trisubstituted allylic alcohols. acs.orgnih.gov A general strategy involves the in-situ formation of a (Z)-trisubstituted vinylzinc reagent, which is then trapped by an aldehyde. acs.orgnih.gov This approach could be adapted for this compound by reacting a 1-bromo-1-alkyne with a hydroboration reagent, followed by treatment with a dialkylzinc to generate the vinylzinc species, and finally addition of formaldehyde. acs.org This method offers excellent control over the (Z)-geometry of the double bond. acs.org
| Reaction Type | Key Reagents | Key Intermediate | Stereochemical Outcome |
| Vinylzinc Addition acs.org | 1-Bromo-1-alkyne, Dialkylzinc, Aldehyde | (Z)-Trisubstituted vinylzinc | High (Z)-selectivity |
| Nickel-Catalyzed Coupling nih.gov | Enantioenriched allene, Aldehyde, Silane | Ni(0) complex | Near perfect transfer of asymmetry from allene |
| Palladium-Catalyzed Coupling dntb.gov.ua | Arylboronic acid, Allene, Aldehyde | π-allyl palladium complex | Forms homoallylic alcohols |
Total Synthesis Pathways of this compound and Structurally Related Analogs
The total synthesis of this compound or its analogs often features as a step within the construction of more complex natural products. For example, the structurally related monoterpene alcohol, Nerol ((Z)-3,7-dimethylocta-2,6-dien-1-ol), is a key building block in natural product synthesis. mdpi.com Methodologies developed for Nerol can often be applied to this compound.
A common retrosynthetic approach would disconnect the molecule at the double bond via a Wittig or Horner-Wadsworth-Emmons (HWE) olefination. The Still-Gennari modification of the HWE reaction is particularly effective for generating (Z)-olefins. acs.org This would involve reacting pentanal with a phosphonate (B1237965) ylide derived from methyl acetate (B1210297), followed by reduction of the resulting ester to the target alcohol.
Reaction Mechanisms and Chemical Transformations of the Allylic Alcohol Moiety
The allylic alcohol functional group is a site of rich chemical reactivity, enabling a wide range of transformations.
Substitution Reactions: The hydroxyl group of an allylic alcohol is a poor leaving group (OH-), but it can be activated by protonation under acidic conditions to form a good leaving group (H₂O). libretexts.org The resulting intermediate can undergo nucleophilic substitution. These reactions can proceed through several mechanisms:
Sₙ1 Mechanism: In the presence of strong acid, tertiary and secondary allylic alcohols can form a resonance-stabilized allylic carbocation, which is then attacked by a nucleophile. libretexts.org
Sₙ2 Mechanism: Primary allylic alcohols can undergo Sₙ2 substitution where the nucleophile directly displaces the protonated hydroxyl group. libretexts.org
Sₙ2' Mechanism (Allylic Rearrangement): A hallmark of allylic systems is the Sₙ2' reaction, where the nucleophile attacks the carbon at the opposite end of the double bond (the γ-position), causing the double bond to shift and the leaving group to be expelled. wikipedia.org This results in a constitutional isomer of the direct substitution product. For this compound, an Sₙ2' reaction would lead to a product with the functional group at C3 and the double bond between C1 and C2.
Palladium-Catalyzed Transformations: Palladium catalysts are widely used to activate allylic alcohols for substitution reactions. acs.orgmdpi.com The mechanism often involves the formation of a π-allylpalladium complex. This intermediate can then be attacked by a wide range of nucleophiles, including amines, carbanions, and others, often with high stereoselectivity. libretexts.org
Oxidation: The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 3-methylhept-2-enal, using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents can lead to the carboxylic acid.
Epoxidation and Cyclization: The double bond can undergo epoxidation. The resulting epoxide is a valuable intermediate for further functionalization. Intramolecular reactions, such as acid-catalyzed cyclizations, can also occur, particularly in analogs with additional functional groups. acs.orgacs.org
Oxidation and Reduction Pathways
The reactivity of this compound towards oxidation and reduction is dictated by its two primary functional groups: the hydroxyl group and the carbon-carbon double bond. Selective transformations can be achieved by choosing appropriate reagents and reaction conditions.
Oxidation: The primary allylic alcohol moiety of this compound can be selectively oxidized to the corresponding aldehyde, 3-methylhept-2-en-1-al, without affecting the double bond. Reagents commonly employed for this transformation are particularly suited for allylic alcohols, as they operate under mild conditions that prevent over-oxidation to the carboxylic acid or isomerization of the double bond.
Manganese dioxide (MnO₂) is a highly effective and selective solid-supported reagent for the oxidation of allylic and benzylic alcohols. researchgate.netcommonorganicchemistry.com The reaction is heterogeneous, typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at room temperature. commonorganicchemistry.comjove.com The mechanism involves the adsorption of the alcohol onto the surface of MnO₂, followed by a radical process that yields the aldehyde and manganese(II) oxide. jove.comnanotrun.com
Another widely used reagent is Pyridinium chlorochromate (PCC), a milder chromium(VI) oxidant. wikipedia.orglibretexts.org PCC oxidations are typically performed in an anhydrous solvent such as dichloromethane. The reagent converts primary alcohols to aldehydes efficiently, and its mild nature prevents the subsequent oxidation to a carboxylic acid, a common side reaction with stronger chromium-based oxidants like Jones reagent. wikipedia.orglibretexts.org
| Reagent | Typical Conditions | Product | Key Features |
|---|---|---|---|
| Manganese Dioxide (MnO₂) | DCM or Hexane, Room Temp. | 3-Methylhept-2-en-1-al | Highly selective for allylic/benzylic alcohols; Heterogeneous reaction. nanotrun.commychemblog.com |
| Pyridinium Chlorochromate (PCC) | DCM, Room Temp. | 3-Methylhept-2-en-1-al | Mild; Stops at the aldehyde stage; Requires anhydrous conditions. wikipedia.orgscribd.com |
Reduction: The carbon-carbon double bond in this compound can be selectively reduced through catalytic hydrogenation. This transformation saturates the alkene, yielding 3-methylheptan-1-ol, while leaving the primary alcohol group intact. The most common method involves reacting the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst.
Palladium on carbon (Pd/C) is a standard catalyst for this purpose. The reaction is typically run in a solvent like ethanol (B145695) or ethyl acetate under a positive pressure of hydrogen. The hydrogenation occurs on the surface of the catalyst, leading to the syn-addition of two hydrogen atoms across the double bond.
| Catalyst/Reagent | Typical Conditions | Product | Key Features |
|---|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Ethanol, Room Temp., 1-4 atm H₂ | 3-Methylheptan-1-ol | Reduces C=C bond selectively; Alcohol group is unaffected. google.com |
Derivatization Reactions for Functional Group Interconversion
The hydroxyl group of this compound is a prime site for derivatization, allowing its conversion into a wide array of other functional groups. These interconversions are fundamental in multi-step syntheses, enabling the introduction of new reactive sites or protecting the alcohol functionality.
Esterification: The alcohol can be readily converted to an ester through reaction with an acyl halide or an acid anhydride (B1165640) in the presence of a base, such as pyridine. For example, reacting this compound with acetyl chloride yields the corresponding ester, 3-methylhept-2-en-1-yl acetate. The base serves to neutralize the HCl byproduct.
Etherification: The Williamson ether synthesis provides a classic and versatile route to ethers from alcohols. wikipedia.org This is an SN2 reaction that involves two steps: first, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. khanacademy.orgyoutube.com Second, the alkoxide is reacted with a primary alkyl halide (e.g., iodomethane (B122720) or bromoethane). For this compound, this process would yield an ether such as 1-methoxy-3-methylhept-2-ene. The use of primary alkyl halides is crucial to maximize the yield of the ether and minimize competing elimination (E2) reactions. masterorganicchemistry.com
Halogenation: The hydroxyl group can be replaced by a halogen atom, such as chlorine, using reagents like thionyl chloride (SOCl₂). pku.edu.cn This reaction converts this compound into 1-chloro-3-methylhept-2-ene. The mechanism typically involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular SNi reaction or an SN2 reaction with the released chloride ion to give the alkyl chloride.
| Reaction Type | Reagents | Product Example | Mechanism |
|---|---|---|---|
| Esterification | Acetyl Chloride, Pyridine | 3-Methylhept-2-en-1-yl acetate | Nucleophilic Acyl Substitution |
| Etherification (Williamson) | 1. NaH; 2. CH₃I | 1-Methoxy-3-methylhept-2-ene | Acid-Base followed by SN2 wikipedia.org |
| Halogenation | Thionyl Chloride (SOCl₂) | 1-Chloro-3-methylhept-2-ene | Nucleophilic Substitution (SNi or SN2) pku.edu.cn |
Rearrangement Reactions Involving the Double Bond and Hydroxyl Group
Allylic alcohols like this compound are susceptible to rearrangement reactions, particularly under acidic conditions. rit.edu These reactions often proceed via the formation of an allylic carbocation, which is stabilized by resonance. The delocalized positive charge allows for nucleophilic attack at different positions, leading to constitutional isomers.
Upon treatment with a protic acid, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Loss of water generates a primary allylic carbocation. This carbocation is in resonance with a more stable tertiary carbocation. A nucleophile (such as water or the conjugate base of the acid) can then attack either electrophilic carbon. Attack at the primary carbon regenerates the starting alcohol (an SN1 reaction), while attack at the tertiary carbon results in the rearranged tertiary allylic alcohol, 2-methylhept-3-en-2-ol (an SN1' reaction). wikipedia.org The product distribution is often dependent on reaction conditions such as temperature and the nature of the nucleophile. More recently, catalytic methods using transition metals or photoredox catalysis have been developed to control such rearrangements. chemistryviews.org
| Intermediate | Reaction Pathway | Product | Notes |
|---|---|---|---|
| Allylic Carbocation (Resonance Stabilized) | SN1 (Attack at C1) | This compound | Regeneration of starting material. |
| SN1' (Attack at C3) | 2-Methylhept-3-en-2-ol | Formation of a tertiary allylic alcohol. wikipedia.org |
Cyclization Reactions and Formation of Heterocyclic Structures
The bifunctional nature of this compound and its derivatives allows for their use in intramolecular reactions to construct heterocyclic rings, particularly oxygen-containing rings like tetrahydrofurans (THFs) and tetrahydropyrans (THPs). researchgate.net These structural motifs are prevalent in numerous natural products.
One powerful strategy for forming six-membered tetrahydropyran (B127337) rings is the Prins cyclization. nih.gov This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. semanticscholar.orgmdpi.com While this compound itself is an allylic alcohol, it can be synthetically elongated to a homoallylic alcohol, which could then participate in a Prins cyclization with an aldehyde to form a polysubstituted tetrahydropyran.
Alternatively, intramolecular cyclization can be achieved through modification of the substrate. For example, the double bond of this compound can be epoxidized using an agent like meta-chloroperoxybenzoic acid (mCPBA) to form an epoxy alcohol. Subsequent acid- or base-catalyzed intramolecular ring-opening of the epoxide by the terminal hydroxyl group can lead to the formation of a substituted tetrahydrofuran (B95107) or tetrahydropyran ring. The regioselectivity of the ring closure (5-exo vs. 6-endo) is governed by Baldwin's rules and the specific reaction conditions. nih.gov
Another approach is an intramolecular Williamson ether synthesis. masterorganicchemistry.comyoutube.com This would require converting the terminal methyl group into a functional group bearing a good leaving group, a multi-step process. A more direct intramolecular etherification could be achieved through oxymercuration-demercuration. Treatment of this compound with mercury(II) acetate would lead to the formation of a cyclic mercurinium ion intermediate, which is then trapped by the intramolecular hydroxyl group to form a substituted tetrahydrofuran after reductive demercuration with sodium borohydride.
| Strategy | Required Substrate Modification | Key Reagents | Resulting Heterocycle |
|---|---|---|---|
| Prins-type Cyclization | Chain extension to a homoallylic alcohol derivative | Aldehyde, Lewis or Brønsted Acid | Substituted Tetrahydropyran nih.gov |
| Intramolecular Epoxide Opening | Epoxidation of the C=C bond | 1. mCPBA; 2. Acid or Base catalyst | Substituted Tetrahydrofuran/Tetrahydropyran nih.gov |
| Intramolecular Oxymercuration | None | 1. Hg(OAc)₂; 2. NaBH₄ | Substituted Tetrahydrofuran |
Iii. Biosynthesis and Natural Occurrence of 3 Methylhept 2 En 1 Ol
Identification and Isolation from Biological Sources (e.g., Plants, Microbes, Insects)
To date, there are no scientific reports detailing the identification and isolation of 3-methylhept-2-en-1-ol from any biological sources such as plants, microbes, or insects. The standard methodology for identifying novel volatile compounds from natural matrices involves techniques like headspace analysis, steam distillation, or solvent extraction, followed by analytical separation and identification, primarily using gas chromatography-mass spectrometry (GC-MS).
For illustrative purposes, the following table presents examples of structurally related acyclic monoterpenoid alcohols that have been successfully isolated from natural sources. This is intended to provide context on the types of organisms where similar compounds are found, but it must be emphasized that no such data exists for this compound.
Table 1: Examples of Naturally Occurring Acyclic Monoterpenoid Alcohols
| Compound Name | Biological Source(s) |
|---|---|
| Geraniol | Pelargonium graveolens (Geranium), Rosa damascena (Rose) |
| Nerol | Melissa officinalis (Lemon Balm), Cymbopogon nardus (Citronella) |
| Linalool | Lavandula angustifolia (Lavender), Coriandrum sativum (Coriander) |
Elucidation of Biosynthetic Pathways and Key Enzymatic Steps
Due to the absence of its discovery in nature, the biosynthetic pathway for this compound remains unelucidated. The biosynthesis of naturally occurring alcohols is diverse. Compounds with structures analogous to terpenes typically arise from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
However, this compound is a C8 compound, which does not follow the isoprene (B109036) rule (structures built from C5 units). This structural characteristic suggests that if it were produced biologically, it would likely be formed via an atypical pathway, such as the oxidative degradation of a larger lipid or terpenoid molecule, or through the condensation of smaller, non-isoprenoid precursors. Any proposed pathway for its formation is purely speculative without experimental evidence.
Metabolic Fates and Biotransformation Processes in Biological Systems
There is no scientific literature describing the metabolic fate or biotransformation of this compound within any biological system. In a hypothetical scenario where an organism is exposed to this compound, it would likely be subjected to metabolic detoxification processes common for xenobiotics or secondary metabolites. These processes are generally divided into two phases.
Phase I Metabolism: These enzymatic reactions, primarily oxidations, reductions, and hydrolyses, introduce or unmask polar functional groups. For this compound, the primary alcohol could be oxidized to an aldehyde and further to a carboxylic acid. The carbon-carbon double bond could also undergo epoxidation or hydration. Cytochrome P450 monooxygenases are key enzymes in many of these transformations.
Phase II Metabolism: In this phase, the modified compound is conjugated with endogenous polar molecules, such as glucuronic acid or sulfate, to significantly increase its water solubility and facilitate its excretion.
The table below summarizes the potential metabolic transformations that a molecule with the structure of this compound could undergo, based on established principles of biotransformation.
Table 2: Potential Metabolic Transformations of an Acyclic Alkenol
| Metabolic Process | Resulting Functional Group/Compound Type |
|---|---|
| Alcohol Oxidation | Aldehyde, Carboxylic Acid |
| Alkene Epoxidation | Epoxide |
| Alkene Hydration | Diol |
| Conjugation | Glucuronide, Sulfate, or other conjugates |
It is crucial to understand that this information is based on general biochemical principles and not on direct experimental evidence for this compound.
V. Applications in Specialized Chemical Industries Based on Research Findings
Contribution to Flavor and Fragrance Chemistry
The presence of both an alcohol group and a carbon-carbon double bond in 3-methylhept-2-en-1-ol places it within a class of compounds frequently used as ingredients in flavor and fragrance formulations. Its molecular weight and volatility are appropriate for olfactory perception.
The specific geometry of the double bond ((E) vs. (Z) isomers) and the chirality at a stereocenter, if present, would further modify the odor profile and intensity. In homologous series of unsaturated alcohols, subtle changes in structure can lead to significant shifts in odor detection thresholds and qualitative descriptors. For instance, the well-known C8 compound 1-octen-3-ol (B46169) possesses a powerful mushroom and earthy odor, which serves as a key reference point for predicting the sensory attributes of structurally similar molecules like this compound. The methyl group at the 3-position is expected to modulate the primary odor character, potentially introducing woody or herbaceous nuances.
| Compound | Molecular Formula | Key Structural Features | Commonly Associated Odor Profile |
|---|---|---|---|
| This compound | C8H16O | C8 unsaturated primary alcohol, methyl branch | Predicted: Green, woody, potentially fatty/mushroom undertones |
| 1-Octen-3-ol | C8H16O | C8 unsaturated secondary alcohol | Mushroom, earthy, green, metallic |
| Linalool | C10H18O | C10 unsaturated tertiary alcohol, acyclic terpene | Floral (lily-of-the-valley), woody, citrus |
| Geraniol | C10H18O | C10 unsaturated primary alcohol, acyclic terpene | Floral (rose), sweet, waxy |
The synthesis of allylic alcohols like this compound for the fragrance industry prioritizes efficiency, cost-effectiveness, and control over stereochemistry to achieve specific odor profiles. A common and versatile strategy for creating such structures involves the use of organometallic reagents.
One plausible and widely used industrial method is the Grignard reaction. This approach could involve the reaction of an organomagnesium halide (Grignard reagent) with an appropriate α,β-unsaturated aldehyde. For the synthesis of this compound, this could be achieved by reacting pentylmagnesium bromide with 3-methyl-2-butenal (B57294) (prenal). The nucleophilic addition of the pentyl group to the aldehyde's carbonyl carbon, followed by an aqueous workup, would yield the target molecule.
An alternative route could involve the Wittig reaction or Horner-Wadsworth-Emmons reaction to construct the carbon skeleton and establish the double bond, followed by reduction of a corresponding ester or aldehyde to the primary alcohol. The choice of synthetic route is often determined by the availability of starting materials and the desired isomeric purity of the final product.
Utility as a Chiral Building Block in Complex Chemical Synthesis
The potential for this compound to exist as a chiral molecule (if the carbon backbone is structured to create a stereocenter) makes it a candidate for use as a chiral building block, or synthon, in asymmetric synthesis. Chiral alcohols are highly valued intermediates for constructing complex molecules with specific stereochemistry, such as pharmaceuticals and agrochemicals. google.comucl.ac.uk
Allylic alcohols are fundamental synthons in the synthesis of numerous natural products. acs.org Their hydroxyl group can be used as a handle for further functionalization or as a directing group in stereoselective reactions, while the double bond allows for a wide range of transformations, such as epoxidation, dihydroxylation, or metathesis.
While the class of chiral homoallylic and allylic alcohols is recognized for its utility in constructing biologically active natural products, a review of available research does not indicate that this compound has been specifically utilized as a key building block in the prominent synthesis of natural product analogs. Its potential remains, but documented applications in this specific context are not widespread in scientific literature.
The functional groups of this compound—the hydroxyl group and the double bond—offer reaction sites for polymerization or for incorporation into larger, specialized molecules. The alcohol can be converted into esters or ethers, while the double bond can participate in addition polymerization or other olefin-based transformations.
This dual functionality makes it theoretically plausible for this compound to serve as a monomer or a chain-transfer agent in the synthesis of specialty polymers. However, based on available research findings, there are no specific, documented instances of this compound being used as a precursor for the synthesis of advanced materials or other specialty chemicals. Its application in this industrial sector appears to be underexplored or not publicly reported.
Vi. Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for the separation of 3-methylhept-2-en-1-ol from reaction mixtures or natural extracts and for the accurate determination of its purity. Gas and liquid chromatography are the most employed techniques for these purposes.
Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful tool for the qualitative and quantitative analysis of volatile compounds like this compound. The choice of the capillary column's stationary phase is critical for achieving optimal separation from isomers and impurities. Non-polar columns are often suitable for the initial analysis of such compounds. Retention indices, which are standardized retention times, are vital for the identification of compounds in complex mixtures.
High-Performance Liquid Chromatography (HPLC) offers an alternative and complementary separation technique. For a molecule like this compound, which lacks a strong UV chromophore, derivatization might be necessary for sensitive UV detection. Alternatively, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be employed. Reverse-phase HPLC, using a C18 or C8 stationary phase with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is a common approach for the analysis of alcohols. Quantitative analysis by both GC and HPLC is achieved by creating a calibration curve from standards of known concentration and comparing the peak area or height of the analyte.
Interactive Data Table: Typical Chromatographic Conditions for the Analysis of Allylic Alcohols
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., DB-5, HP-5MS) | C18 reverse-phase column |
| Mobile Phase/Carrier Gas | Helium or Hydrogen | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV-Vis (with derivatization), Refractive Index (RI), Evaporative Light Scattering (ELSD) |
| Typical Application | Purity assessment, identification in volatile mixtures | Quantitative analysis, preparative separation |
Since this compound can exist as E/Z (cis/trans) diastereomers and the Z-isomer is chiral, the separation of these stereoisomers is crucial, particularly in asymmetric synthesis or for stereospecific bioactivity studies. Chiral chromatography, using a chiral stationary phase (CSP), is the most effective method for resolving enantiomers. Cyclodextrin-based CSPs are widely used for the chiral separation of alcohols in both gas and liquid chromatography. In chiral GC, derivatized cyclodextrins are incorporated into the stationary phase of a capillary column. For chiral HPLC, various CSPs are available, and the separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reverse-phase, significantly influences the separation.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental for the unambiguous determination of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would show characteristic signals for the hydroxyl proton, the vinylic proton, the methylene protons adjacent to the oxygen, and the various alkyl protons. The coupling constants between adjacent protons are invaluable for confirming the connectivity and stereochemistry (E/Z) of the double bond.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons indicate their electronic environment (e.g., sp³, sp², C-O).
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation by showing correlations between protons (COSY) and between protons and their directly attached carbons (HSQC).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-3-methylhept-2-en-1-ol
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| C1 (-CH₂OH) | ~4.1 (d) | ~60 |
| C2 (=CH-) | ~5.5 (t) | ~125 |
| C3 (=C(CH₃)-) | - | ~138 |
| C4 (-CH₂-) | ~2.0 (t) | ~35 |
| C5 (-CH₂-) | ~1.3 (m) | ~30 |
| C6 (-CH₂-) | ~1.4 (m) | ~22 |
| C7 (-CH₃) | ~0.9 (t) | ~14 |
| C3-CH₃ | ~1.7 (s) | ~16 |
| -OH | Variable | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula (C₈H₁₆O for this compound). The fragmentation pattern in the mass spectrum, typically obtained by electron ionization (EI), offers valuable structural information. For alcohols, common fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.
Dehydration: Loss of a water molecule (M-18 peak).
The fragmentation pattern of this compound would be expected to show characteristic ions resulting from these processes, which helps in its identification.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:
A broad, strong absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
Absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the alkyl chain.
An absorption around 1670 cm⁻¹ for the C=C stretching vibration of the double bond.
A strong absorption in the 1000-1200 cm⁻¹ region corresponding to the C-O stretching vibration.
Interactive Data Table: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (sp³) | 2850 - 3000 | Medium to Strong |
| C=C (alkene) | ~1670 | Medium |
| C-O (alcohol) | 1000 - 1200 | Strong |
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, GC-O)
Hyphenated analytical methods provide a powerful approach for the separation, identification, and characterization of individual components within a complex sample. In the context of this compound, Gas Chromatography (GC) serves as the primary separation technique, leveraging the compound's volatility to move it through a capillary column where it is separated from other components based on its boiling point and affinity for the column's stationary phase. The effluent from the GC column is then introduced into a detector, such as a mass spectrometer or an olfactometry port, for further analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. As this compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is typically subjected to electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
The identification of this compound in a complex mixture is achieved by comparing its acquired mass spectrum and retention index with those available in spectral libraries (e.g., NIST, Wiley) or with data from a pure standard analyzed under the same conditions. The retention index, a measure of a compound's retention time relative to a series of n-alkanes, provides an additional layer of confirmation.
Illustrative GC-MS Data for this compound
| Parameter | Value/Description |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| Retention Index (Non-polar column) | Hypothetical value: ~1100-1200 |
| Retention Index (Polar column) | Hypothetical value: ~1400-1500 |
| Key Mass Fragments (m/z) | Predicted: [M]+ at 128, [M-H₂O]+ at 110, and other fragments corresponding to the loss of alkyl groups. |
Disclaimer: The retention indices and key mass fragments are illustrative and based on the analysis of structurally similar compounds, as specific experimental data for this compound is not available in the cited sources.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a specialized technique that utilizes the human nose as a highly sensitive and specific detector for odor-active compounds. In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like an FID or MS) and the other to a heated sniffing port. A trained analyst or a panel of assessors sniffs the effluent and records the time, intensity, and description of any perceived odors.
While specific GC-O data for this compound is not documented in the searched literature, related unsaturated alcohols often exhibit green, fatty, or mushroom-like aromas. The precise odor description would depend on the stereochemistry and purity of the compound.
Illustrative GC-O Sensory Data for this compound
| Retention Time (min) | Odor Descriptor | Intensity (Scale 1-10) |
| Hypothetical value | e.g., Green, slightly fatty, earthy | e.g., 6 |
Disclaimer: The sensory data presented is illustrative and based on general characteristics of similar compounds, as specific experimental GC-O data for this compound is not available in the cited sources.
Vii. Computational and Theoretical Studies
Molecular Modeling and Conformational Analysis
Molecular modeling of 3-methylhept-2-en-1-ol involves creating a three-dimensional representation of the molecule to study its physical and chemical properties. A key aspect of modeling a flexible molecule like this is conformational analysis, which aims to identify the most stable arrangements of its atoms in space (conformers).
Due to the presence of several single bonds in its heptyl chain, this compound can adopt numerous conformations. The rotation around the C-C and C-O single bonds gives rise to different spatial arrangements, each with a specific potential energy. The most stable conformers correspond to the minima on the potential energy surface.
A systematic conformational search would typically be performed using molecular mechanics force fields (e.g., MMFF or UFF) or semi-empirical methods. This process involves systematically rotating the rotatable bonds and calculating the energy of each resulting structure. The identified low-energy conformers would then typically be subjected to higher-level quantum mechanical calculations for more accurate energy determination. The analysis would focus on key dihedral angles, such as those around the C-C bonds of the alkyl chain and the C-O bond of the alcohol group, to understand the steric and electronic interactions that govern the conformational preferences.
Interactive Table: Example of Conformational Analysis Data for a Flexible Alcohol
This table illustrates the kind of data that would be generated from a conformational analysis of this compound. The values are hypothetical.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C-C-C-C) | Dihedral Angle 2 (°C-C-O-H) | Population (%) |
| 1 | 0.00 | 178.5 | 60.2 | 45.3 |
| 2 | 0.65 | -65.3 | 179.1 | 25.1 |
| 3 | 1.20 | 68.9 | -62.5 | 15.6 |
| 4 | 1.85 | -175.4 | 58.9 | 14.0 |
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For this compound, DFT calculations could provide valuable insights into its chemical behavior.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For an allylic alcohol, the HOMO is typically associated with the C=C double bond and the oxygen atom's lone pairs, indicating these are likely sites for electrophilic attack. The LUMO is often a π* antibonding orbital of the double bond, suggesting this is a site for nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen atom of the hydroxyl group, making it a likely site for interaction with electrophiles or for hydrogen bonding. Regions of positive potential would be found around the hydrogen atoms, particularly the hydroxyl hydrogen.
Reactivity Descriptors: DFT calculations can be used to compute various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical reactions. For instance, the presence of the electron-donating methyl and alkyl groups would be expected to influence the electron density of the double bond and thus its reactivity.
Table: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 1.8 D | Reflects the overall polarity of the molecule. |
Simulations of Ligand-Receptor Interactions in Biological Systems
As a volatile organic compound (VOC), this compound has the potential to interact with biological receptors, such as olfactory receptors in the nose. Computational simulations can be used to model these interactions.
Molecular docking is a common technique used to predict the binding orientation of a ligand (in this case, this compound) to a protein receptor. This method involves placing the ligand in the binding site of the receptor and calculating the binding affinity based on a scoring function. Such simulations could help identify which types of olfactory receptors are most likely to be activated by this molecule, providing a molecular basis for its scent.
Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation would show how this compound and the receptor move and interact, providing a more detailed picture of the binding process and the stability of the complex. These simulations rely on force fields to describe the interactions between atoms and can reveal key hydrogen bonds or hydrophobic interactions that stabilize the binding.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra.
NMR Spectroscopy: DFT calculations can be used to predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts of this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The predicted chemical shifts for different possible isomers or conformers can be compared to experimental data to confirm the correct structure. The calculations would take into account the electronic environment of each nucleus, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a frequency analysis on the optimized geometry of the molecule. This calculation provides the vibrational frequencies and their corresponding intensities. The predicted spectrum can be compared to an experimental IR spectrum to identify characteristic vibrational modes, such as the O-H stretch of the alcohol, the C=C stretch of the alkene, and various C-H stretching and bending modes.
Interactive Table: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
This table demonstrates how computationally predicted spectroscopic data for this compound would be compared with experimental values. The data presented here is for illustrative purposes only.
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR Shift (C1-H) | 4.15 ppm | 4.12 ppm |
| ¹³C NMR Shift (C2) | 138.2 ppm | 137.9 ppm |
| IR Frequency (O-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |
| IR Frequency (C=C stretch) | 1670 cm⁻¹ | 1668 cm⁻¹ |
Viii. Environmental Dynamics and Biotransformation Studies
Microbial Biotransformation and Biodegradation Mechanisms
The biodegradation of 3-methylhept-2-en-1-ol by microorganisms is a probable and significant pathway for its removal from soil and aquatic environments. While specific studies on this compound are not available, the general principles of microbial metabolism of aliphatic and unsaturated alcohols provide a framework for understanding its likely biotransformation. nih.govnih.gov
Microorganisms, particularly bacteria and fungi, possess a diverse array of enzymes capable of transforming organic compounds. researchgate.net The initial steps in the biodegradation of an unsaturated alcohol like this compound would likely involve enzymatic oxidation.
Key Enzymatic Reactions:
Alcohol Dehydrogenases: These enzymes can oxidize the primary alcohol group of this compound to the corresponding aldehyde, 3-methylhept-2-en-1-al. This is a common initial step in the metabolism of alcohols. nih.gov
Aldehyde Dehydrogenases: The resulting aldehyde can be further oxidized to a carboxylic acid, 3-methylhept-2-enoic acid.
Monooxygenases/Dioxygenases: These enzymes can attack the carbon-carbon double bond, leading to the formation of epoxides or diols, which can then be further metabolized.
Following these initial transformations, the resulting intermediates are expected to enter central metabolic pathways, such as the fatty acid β-oxidation pathway, where they are progressively broken down to simpler molecules like acetyl-CoA, which can then be used by the microorganism for energy and cell growth. nih.gov The complete biodegradation of this compound would ultimately result in its mineralization to carbon dioxide and water.
The rate and extent of biodegradation will depend on various environmental factors, including the presence of adapted microbial populations, temperature, pH, oxygen availability, and the concentration of the compound.
| Microbial Process | Key Enzyme Classes | Initial Transformation Products (Hypothetical) | Ultimate Fate |
| Aerobic Biodegradation | Alcohol Dehydrogenases, Aldehyde Dehydrogenases, Monooxygenases | 3-methylhept-2-en-1-al, 3-methylhept-2-enoic acid, epoxides, diols | Mineralization to CO₂ and H₂O |
| Anaerobic Biodegradation | Various reductases and other specialized enzymes | Potentially reduced intermediates (less common for alcohols) | Slower degradation, potentially leading to intermediate accumulation |
Distribution and Fate Modeling in Environmental Systems
Predicting the environmental distribution and ultimate fate of a chemical like this compound can be accomplished through the use of environmental fate models. ascelibrary.orgnjit.eduuky.edu These models are mathematical representations of the physical, chemical, and biological processes that govern the behavior of chemicals in the environment.
While no specific fate models have been developed for this compound, its physicochemical properties can be used as inputs for generic multimedia environmental models (e.g., Mackay-type fugacity models). These models estimate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment) and its persistence in each compartment.
Key Parameters for Fate Modeling:
Vapor Pressure: A higher vapor pressure would suggest a greater tendency to partition into the atmosphere.
Water Solubility: This parameter influences the concentration of the compound in aquatic systems and its bioavailability to microorganisms.
Octanol-Water Partition Coefficient (Kow): This indicates the tendency of a chemical to sorb to organic matter in soil and sediment.
Henry's Law Constant: This describes the partitioning between air and water and is crucial for predicting volatilization from water bodies.
Degradation Rate Constants: Rates of atmospheric oxidation, hydrolysis, and biodegradation are essential for predicting the persistence of the compound.
| Environmental Compartment | Dominant Processes (Predicted) | Expected Persistence |
| Atmosphere | Volatilization, Atmospheric Oxidation | Low (short lifetime) |
| Water | Volatilization, Biodegradation | Low to Moderate |
| Soil | Volatilization, Biodegradation, Sorption | Low to Moderate |
| Sediment | Sorption, Biodegradation (slower) | Moderate to High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methylhept-2-en-1-ol, and how can reaction intermediates be characterized?
- Methodological Answer : The synthesis of allylic alcohols like this compound often involves transmetallation reactions. For example, allyltin trichloride intermediates generated from tributylstannanes react with aldehydes to form (Z)-configured alcohols, as demonstrated in the synthesis of structurally similar compounds . Characterization typically employs 1D/2D NMR to confirm regiochemistry and stereochemistry. Key spectral markers include olefinic proton coupling constants (e.g., J = 10–12 Hz for trans alkenes) and carbon chemical shifts (δ 115–125 ppm for allylic carbons) .
Q. How can spectroscopic data (e.g., IR, NMR) distinguish this compound from its isomers?
- Methodological Answer : IR spectroscopy identifies hydroxyl stretches (~3400 cm⁻¹) and alkene C-H stretches (~3050 cm⁻¹). NMR is critical for differentiating isomers:
- ¹H NMR : Protons on the double bond (δ 5.2–5.8 ppm) and methyl branching (δ 1.6–1.8 ppm) reveal substitution patterns.
- ¹³C NMR : Allylic carbons (δ 25–35 ppm) and quaternary carbons near the hydroxyl group (δ 70–75 ppm) confirm branching .
- For example, cyclohexenol isomers can be distinguished by coupling constants and integration ratios .
Q. What safety protocols are recommended for handling unsaturated alcohols like this compound?
- Methodological Answer : Follow guidelines for volatile organics:
- Use fume hoods for synthesis/purification to avoid inhalation .
- Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Store in cool, ventilated areas away from oxidizers due to potential reactivity of allylic alcohols .
Advanced Research Questions
Q. How do reaction conditions influence the stereoselectivity of this compound synthesis?
- Methodological Answer : Catalytic systems (e.g., palladium nanoparticles or Lindlar catalysts) control hydrogenation selectivity. For example, Lindlar catalysts favor cis addition in acetylenic precursors, while ligand-modified palladium nanoparticles may alter accessibility for trans products . Solvent polarity and temperature also affect intermediates like vinyl carbenes, which undergo 1,2-migrations in propargyl alcohol reactions .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries and thermodynamic parameters (e.g., ΔG of formation). Tools like Gaussian or ORCA predict IR/NMR spectra by simulating electron environments. For instance, InChIKey-based databases (e.g., NIST WebBook) provide experimental benchmarks for validating computed boiling points (e.g., 133–135°C at 15 Torr) .
Q. How can contradictory spectral data for this compound derivatives be resolved?
- Methodological Answer : Iterative analysis is key:
- Cross-validate NMR assignments using DEPT, HSQC, and HMBC to resolve overlapping signals .
- Compare experimental IR/Raman data with computational predictions to identify misassignments .
- Replicate syntheses under controlled conditions to isolate stereoisomers .
Q. What are the mechanistic pathways for oxidation/reduction of this compound?
- Methodological Answer :
- Oxidation : TEMPO/NaOCl converts the alcohol to 3-methylhept-2-enal, identifiable by GC-MS (m/z = 126) .
- Reduction : NaBH₄ selectively reduces carbonyl byproducts without affecting the alkene, while catalytic hydrogenation (H₂/Pd) saturates the double bond .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
